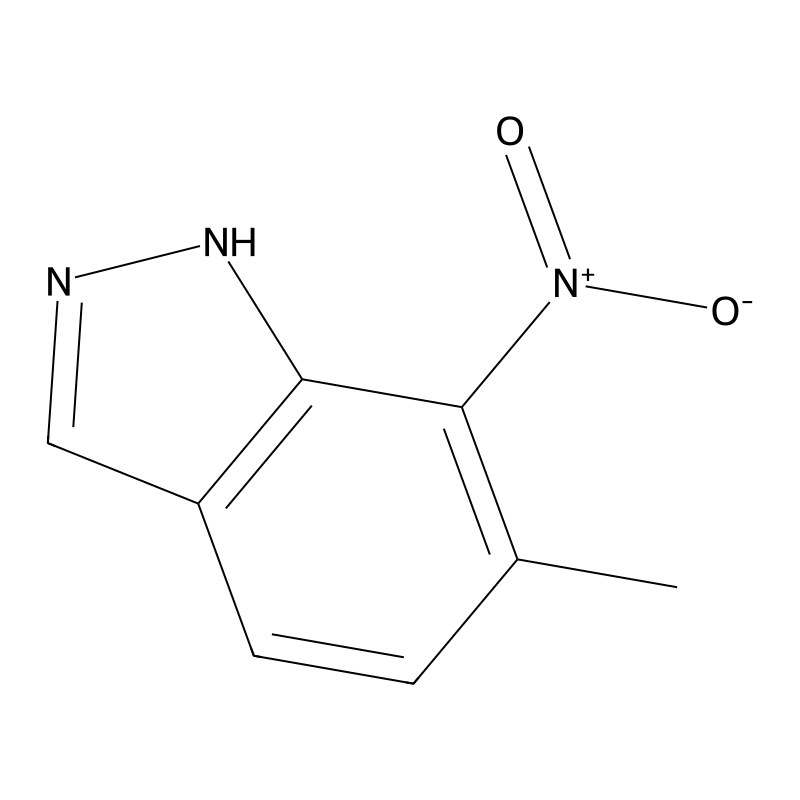

6-methyl-7-nitro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-Methyl-7-nitro-1H-indazole is an organic compound belonging to the class of indazoles. Several methods have been reported for its synthesis, including nitration of 6-methylinduzole and diazotization of 6-methylaniline followed by ring closure with nitrous acid [, ].

The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While the specific research applications of 6-methyl-7-nitro-1H-indazole are not extensively documented, its structural features suggest potential in various areas:

- Medicinal Chemistry: The nitro group and the indazole ring are common motifs found in various bioactive molecules. Therefore, 6-methyl-7-nitro-1H-indazole could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological activities [].

- Material Science: Indazole derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their interesting photophysical properties []. Further research is needed to determine if 6-methyl-7-nitro-1H-indazole possesses similar properties.

6-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The compound features a methyl group at the 6th position and a nitro group at the 7th position, which contribute to its unique chemical properties and potential biological activities. This compound is represented by the molecular formula and has garnered attention in scientific research due to its diverse applications in medicinal chemistry and biochemistry .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.

- Substitution: The compound may participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

- Cyclization: It can also undergo cyclization reactions to form more complex heterocyclic structures.

These reactions are facilitated under specific conditions, utilizing common reagents like nitric acid for nitration and various solvents such as dichloromethane or ethanol .

Research indicates that 6-methyl-7-nitro-1H-indazole exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase enzymes. This inhibition is crucial as nitric oxide plays a vital role in various physiological processes, including vasodilation and neurotransmission. The compound's mechanism of action likely involves interference with the nitric oxide synthase pathway, similar to other indazole derivatives .

The synthesis of 6-methyl-7-nitro-1H-indazole typically involves:

- Nitration Reaction: Starting with 6-methylindazole, it is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) under controlled temperatures to achieve selective nitration at the 7th position.

- Purification: The crude product is purified through recrystallization or column chromatography to isolate the desired compound.

Industrial methods may utilize large-scale nitration processes with optimized conditions for enhanced yield and purity, often employing continuous flow reactors for efficiency .

6-methyl-7-nitro-1H-indazole has various applications in scientific research, particularly in:

- Medicinal Chemistry: As a potential therapeutic agent due to its inhibitory effects on nitric oxide synthase.

- Biochemical Research: Investigating its role in signaling pathways related to nitric oxide.

- Synthetic Chemistry: Serving as an intermediate for synthesizing other biologically active compounds.

Its unique structure allows it to be a valuable building block in drug discovery and development .

Studies exploring the interactions of 6-methyl-7-nitro-1H-indazole with biological targets have shown its potential as an effective inhibitor of nitric oxide synthases. These interactions are crucial for understanding its pharmacological properties and therapeutic potential. Additionally, research into its binding affinities and mechanisms can provide insights into optimizing its efficacy as a drug candidate .

Several compounds share structural similarities with 6-methyl-7-nitro-1H-indazole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-nitroindazole | Lacks the methyl group at the 6th position | Primarily studied for similar biological activities |

| 6-methylindazole | Lacks the nitro group at the 7th position | Focused on different chemical reactivities |

| 5-nitroindazole | Nitro group at the 5th position | Different pharmacological profiles |

The uniqueness of 6-methyl-7-nitro-1H-indazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not present in these similar compounds. This makes it particularly valuable for research applications aimed at understanding nitric oxide synthase inhibition and related pathways .

Indazole derivatives have been studied since the late 19th century, following Emil Fischer’s pioneering work on nitrogen-containing heterocycles. Fischer first synthesized indazole in 1883 via the reaction of ortho-hydrazine cinnamic acid under thermal conditions. Early research focused on structural elucidation and tautomerism, with indazole existing predominantly as the 1H-tautomer. The development of synthetic routes, such as the Cadogan reaction (2-nitrobenzaldehyde + aniline derivatives) and oxidative cyclization, expanded access to substituted indazoles. Nitroindazole derivatives gained prominence in the 20th century due to their bioactivity, including antifungal and anticonvulsant properties.

Key Milestones:

- 1883: Fischer’s synthesis of indazole.

- Late 20th century: Recognition of nitroindazole’s role in neuronal nitric oxide synthase (nNOS) inhibition.

- 2000s: Advances in site-selective nitration for 7-nitroindazole synthesis.

Significance of Nitroindazole Derivatives in Chemical Research

Nitroindazole derivatives are distinguished by their electron-withdrawing nitro group, which modulates reactivity and biological activity. These compounds serve as:

- Bioactive scaffolds: 7-Nitroindazole (a positional isomer) inhibits nNOS with an IC~50~ of 0.9 μM, reducing neurotoxic nitric oxide (NO) levels.

- Antifungal agents: Indazole-linked triazoles exhibit broad-spectrum activity against Candida and Aspergillus spp..

- Synthetic intermediates: Nitro groups enable further functionalization via reduction or coupling reactions.

Table 1: Key Applications of Nitroindazole Derivatives

Chemical Overview of 6-Methyl-7-Nitro-1H-Indazole

Structural Characteristics

6-Methyl-7-nitro-1H-indazole (C~8~H~7~N~3~O~2~) features:

- Core structure: A fused benzene-pyrazole ring with a hydrogen atom at the N1 position (1H-tautomer).

- Substituents:

- Methyl group (C6): Electron-donating, influencing reactivity and solubility.

- Nitro group (N7): Strong electron-withdrawing, directing electrophilic substitution to specific positions.

Table 2: Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 177.16 g/mol | |

| Molecular Formula | C~8~H~7~N~3~O~2~ | |

| Tautomerism | 1H-indazole (stable) | |

| Solubility | Organic solvents |

Synthesis and Functionalization

Synthetic Routes:

- Nitration of 6-Methylindazole:

- Derivatization:

Challenges:

- Regioselectivity: Nitration predominantly occurs at C7 due to electronic directing effects.

- Yield Optimization: Reported yields vary (e.g., 38.1% for indazole synthesis via modified Barclay’s method).

Scope and Objectives of the Review

This review aims to:

- Document historical and contemporary synthesis methods for 6-methyl-7-nitro-1H-indazole.

- Analyze structural and electronic properties influencing its reactivity.

- Explore biological and materials applications through analogies with related nitroindazoles.

- Identify gaps in research for targeted drug design or functional material development.

Nitration of 6-methylindazole

The most direct and widely employed approach for synthesizing 6-methyl-7-nitro-1H-indazole involves the nitration of 6-methylindazole using mixed acid systems . This methodology utilizes a carefully controlled mixture of nitric acid and sulfuric acid to achieve selective nitration at the 7-position of the indazole ring system.

The nitration reaction is typically performed under strictly controlled temperature conditions, maintained between 0-5°C to prevent over-nitration and ensure regioselectivity . The process employs concentrated sulfuric acid as both a dehydrating agent and catalyst, while nitric acid serves as the nitrating species. The reaction mechanism involves the formation of the nitronium ion (NO₂⁺) as the active electrophilic species, which attacks the electron-rich aromatic system at the 7-position [2].

Critical reaction parameters include precise temperature maintenance and controlled addition of the nitrating mixture . The methylation step, when required, typically requires reaction times of 8-12 hours using solvents such as dimethylformamide or acetone, achieving yields in the range of 75-82% . The reaction conditions must be carefully optimized to balance conversion efficiency with product selectivity.

Recent studies have demonstrated that the use of continuous stirring and gradual addition of the nitrating agent significantly improves both yield and purity of the final product [3]. Temperature control emerges as the most critical factor, as deviations above 5°C can lead to formation of polynitrated byproducts and reduced overall selectivity.

Diazotization of 6-methylaniline with Subsequent Ring Closure

An alternative synthetic route involves the diazotization of 6-methylaniline followed by intramolecular cyclization to form the indazole ring system [4] [5]. This methodology offers advantages in terms of milder reaction conditions and improved regioselectivity compared to direct nitration approaches.

The diazotization process typically employs sodium nitrite in acidic medium, often using acetic acid as the solvent system [4]. The reaction proceeds through formation of a diazonium salt intermediate, which subsequently undergoes ring closure to generate the indazole framework [5]. Temperature control during this process ranges from room temperature for the initial diazotization step to elevated temperatures (up to 110°C) for the cyclization phase [4].

This approach has demonstrated particular utility in the synthesis of substituted indazole derivatives, with yields typically ranging from 63-77% depending on the specific substrate and reaction conditions employed [5]. The methodology involves the initial irreversible deprotonation of the starting aniline derivative, followed by diazotization and subsequent intramolecular cyclization [4].

The reaction mechanism proceeds via formation of an indazolyl salt intermediate that exists in equilibrium with alternate anionic forms [6]. Through tautomerization, this intermediate can form tight ion pairs with metal cations, leading to selective alkylation or further functionalization at desired positions [6].

Optimization of Reaction Parameters

Temperature and pH Effects

Temperature control represents one of the most critical parameters in the synthesis of 6-methyl-7-nitro-1H-indazole, particularly during nitration reactions [7] [8]. Studies have demonstrated that maintaining temperatures between 0-5°C during nitration is essential for achieving selective mono-nitration while preventing the formation of polynitrated byproducts [2].

The pH of the reaction medium significantly influences both the rate of reaction and the regioselectivity of nitration [8]. Strongly acidic conditions, typically achieved through the use of concentrated sulfuric acid (density 1.84) combined with nitric acid (density 1.40), provide optimal conditions for nitronium ion formation [3]. The acid strength must be carefully controlled, as excessive water content (above 26%) or low nitric acid content (below 2.5%) can lead to increased corrosion rates and reduced reaction efficiency [9].

Temperature effects on indazole synthesis extend beyond nitration reactions to cyclization processes [8]. For nitroreductase-triggered indazole formation, optimal conditions typically require temperatures of 25°C with carefully controlled pH buffering at 8.0 using 200 millimolar phosphate buffer [8]. Higher temperatures can accelerate reaction rates but may compromise selectivity and lead to decomposition of sensitive intermediates.

Research has shown that the pH buffering capacity becomes crucial during extended reactions, as cofactor regeneration cycles can produce acidic byproducts that shift the reaction pH into unfavorable ranges [8]. Increasing buffer strength and maintaining pH at 8.0 enables higher conversion rates and improved product yields.

Solvent Selection

Solvent choice plays a crucial role in determining both reaction efficiency and product selectivity in indazole synthesis [7] [10]. For nitration reactions, polar aprotic solvents such as acetonitrile and dimethylformamide have shown particular effectiveness in promoting nucleophilic addition reactions while maintaining adequate solubility of reaction intermediates [10].

Studies comparing various solvent systems have demonstrated that dichloroethane, acetonitrile, chloroform, dimethylformamide, dimethyl sulfoxide, dioxane, and toluene each offer distinct advantages depending on the specific reaction conditions [7]. Chlorobenzene as a solvent at room temperature for extended reaction periods (8 hours) has afforded high yields in certain nitration protocols [7].

For continuous flow applications, solvent selection becomes even more critical due to considerations of viscosity, thermal stability, and compatibility with reactor materials [11]. A comparative study of acetylation and nitration processes identified acetic acid and aqueous nitric acid mixtures as optimal for kinetically controlled nitration regimes, while water-free mixtures of acetic acid, fuming nitric acid, and fuming sulfuric acid proved effective for mass-transfer-limited nitration systems [11].

The influence of solvent polarity on regioselectivity has been extensively documented, with polar solvents such as dimethylformamide facilitating formation of solvent-separated ion pairs that can diminish selectivity compared to coordinating solvents like tetrahydrofuran [6]. This effect becomes particularly important in alkylation reactions where tight ion pair formation between metal cations and the indazole nitrogen atoms influences the regiochemical outcome.

Catalyst Influence

Catalyst selection and loading significantly impact both reaction rate and product distribution in indazole synthesis [12] [13]. Metal-catalyzed approaches have demonstrated particular effectiveness, with cobalt(III), palladium, copper, and silver catalysts each offering unique advantages for different synthetic transformations [12] [13].

Cobalt(III)-catalyzed synthesis has emerged as a particularly effective approach for convergent, one-step synthesis of N-aryl-2H-indazoles [12]. The optimal catalyst system employs [Cp*CoCl₂]₂ as the precatalyst (2.5-5 mol%), combined with silver tetrakis(pentafluorophenyl)borate (12.5-25 mol%) as the halide abstractor and silver acetate (10-20 mol%) as an additive [12]. This catalyst system operates effectively in 1,4-dioxane at high concentration (2.0 M) for 24 hours, achieving near-quantitative yields.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have proven highly effective for synthesizing indazole derivatives from readily available starting materials [13]. These reactions typically employ palladium catalysts with appropriate ligands to facilitate carbon-carbon bond formation in the construction of substituted indazole frameworks.

Industrial applications often require catalyst systems that balance activity, selectivity, and cost considerations [14]. Recent developments have focused on introducing new and effective catalysts for specialized indazole synthesis, including pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine, and pyrazolo[1,2-b]phthalazine derivatives [14].

Industrial Production Methods

Large-Scale Nitration Processes

Industrial production of 6-methyl-7-nitro-1H-indazole requires careful scaling of laboratory nitration procedures while maintaining safety and efficiency standards [9] [15]. Large-scale nitration processes involve the controlled production of nitroaromatic compounds with particular attention to temperature control, heat management, and waste acid circulation [9].

For large-scale production, it becomes necessary to circulate relatively large quantities of acid with low nitric acid content and high heat capacity to remove the substantial heat generated during nitration reactions [9]. The construction of industrial nitrators typically employs mild carbon steel, which provides satisfactory service life when properly maintained within specified operating parameters [9].

Critical safety considerations include monitoring the water content of waste acid and actual nitric acid concentration [9]. When water content exceeds 26% or nitric acid falls below 2.5%, corrosion rates on mild steel increase significantly, potentially leading to equipment failure [9]. Industrial batch nitration systems must incorporate robust temperature control and acid circulation systems to maintain optimal reaction conditions.

The productivity requirements for industrial processes often necessitate continuous operation with calculated space-time yields exceeding 1900 kg per liter per day [11]. Such demanding productivity targets require optimization of reactor design, heat transfer capabilities, and reagent addition protocols to ensure consistent product quality while minimizing safety risks.

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a preferred approach for industrial-scale indazole synthesis due to enhanced safety profiles and improved process control [11] [16] [17]. The application of microreactor technology to nitration reactions addresses many traditional challenges associated with thermal runaway and explosive potential of nitration intermediates [11].

A modular microreactor platform with in-line temperature measurement has been successfully utilized for telescoped acetylation and nitration processes [11]. This approach enables precise control over reaction parameters while maintaining only small quantities of hazardous materials in the reactor at any given time [11]. The continuous flow process has been demonstrated at laboratory scale with throughput of 25 millimoles per hour, subsequently scaled to pilot plant operations achieving 2 moles per hour (0.46 kg per hour) [11].

The development of continuous flow indazole synthesis has been particularly successful for three-step synthetic sequences involving diazonium salts and azide generation [17]. Researchers at Novartis have reported scalable multi-step continuous flow procedures for synthesizing 2H-indazoles, safely handling hazardous diazonium salt and azide chemistries on 200-gram scale [17]. This approach achieved 217 grams of indazole product in 94% purity and 95% yield with 86% total yield over multiple steps [17].

Flow chemistry approaches offer several advantages including enhanced heat transfer, improved mixing, precise reagent control, and inherent safety benefits through reduced material inventory [16]. The classical synthetic route of 1H-indazoles via condensation of o-fluorobenzaldehydes with excess hydrazine hydrate has been successfully adapted to continuous flow conditions, achieving over 85% yield through optimized reaction parameters [16].

Modern continuous flow systems incorporate automated control systems and statistical modeling to optimize reaction conditions [18]. High-throughput screening and statistical analysis enable identification of safe and optimal conditions that produce high-purity isolated material in excellent yields at laboratory scale, with straightforward scaling to production levels [18].

Purification Techniques

Recrystallization Methods

Recrystallization represents the most widely employed purification technique for 6-methyl-7-nitro-1H-indazole, offering excellent balance between purity achievement and scalability for industrial applications [19] [20] [21]. The selection of appropriate recrystallization solvents critically influences both the purity of the final product and the recovery yield.

Methanol has emerged as a preferred solvent for recrystallization of indazole derivatives, typically achieving purities of 95-99% with recovery yields of 70-85% [20] [21]. The recrystallization process from methanol often employs decolorizing charcoal (typically 5 grams per gram of crude product) to remove colored impurities and improve product appearance [21]. Hot filtration through activated charcoal layers ensures removal of trace impurities while maintaining high recovery rates.

Mixed solvent recrystallization systems have demonstrated particular effectiveness for achieving high-purity indazole products [19] [22]. A binary solvent system of methanol and water (80:20 volume ratio) has proven optimal for regioisomer separation, achieving approximately 80% recovery yield with 97% purity as determined by quantitative nuclear magnetic resonance spectroscopy [22]. This method has been successfully demonstrated at scales ranging from 20-80 grams with consistent results across multiple batches [22].

The development of scalable recrystallization protocols requires careful consideration of solvent selection, temperature profiles, and cooling rates [19]. Studies have shown that mixed solvent systems using combinations such as acetone/water and dimethylformamide/water can achieve purities exceeding 99% while maintaining good recovery yields [19]. The method offers advantages of simple separation and purification procedures that are readily adaptable to industrial production scales.

Column Chromatography

Column chromatography provides versatile purification capabilities for indazole compounds, particularly effective for separating closely related structural isomers and removing synthetic byproducts [23] [24]. Silica gel remains the most commonly employed stationary phase, offering excellent separation efficiency for indazole derivatives through normal-phase chromatography.

The optimization of column chromatography conditions requires careful attention to stationary phase selection, mobile phase composition, and gradient elution profiles [23]. Typical column setups employ silica gel (60-230 mesh) as the stationary phase with gradient elution using hexanes and ethyl acetate mixtures [23]. Initial elution with 10% ethyl acetate in hexanes effectively removes non-polar impurities, followed by increased polarity to 20% ethyl acetate for product recovery [23].

Flash chromatography techniques offer significant advantages in terms of speed and efficiency compared to traditional gravity-fed column chromatography [24]. The application of positive air pressure enables higher flow rates and reduced separation times while maintaining excellent resolution [24]. Automated flash chromatography systems can achieve purities of 85-95% with recovery yields of 65-80%, making them particularly suitable for rapid purification during process development [24].

Modern column chromatography applications often incorporate automated systems with fraction collectors and online monitoring capabilities [25]. The separation process can be monitored using thin-layer chromatography to optimize collection parameters and ensure maximum recovery of pure product [25]. For complex mixtures, multiple column chromatography steps may be employed in sequence to achieve the desired purity levels.

Modern Purification Technologies

Advanced purification technologies have been developed to address the specific challenges associated with indazole purification, including preparative high-performance liquid chromatography and specialized crystallization techniques [26] [27]. These methods offer enhanced selectivity and automation capabilities compared to traditional approaches.

Preparative high-performance liquid chromatography employs reverse-phase conditions with carefully optimized mobile phase compositions [26]. A typical system utilizes acetonitrile, water, and phosphoric acid as the mobile phase, achieving purities of 98-99.5% with recovery yields of 40-70% [26]. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid without significant impact on separation efficiency [26]. The method is scalable for isolation of impurities in preparative separations and suitable for pharmacokinetic studies.

Spherical crystallization represents an innovative approach for industrial-scale purification, producing spherically shaped agglomerates with improved micromeritic properties [27]. This technique has been successfully applied to the reactive crystallization of indazole intermediates, utilizing traditional spherical agglomeration approaches with carefully selected bridging liquids [27]. The process has been scaled to 300-liter pilot plant reactors while maintaining consistent particle size and product quality [27].

Advanced crystallization optimization employs systematic screening of solvent systems, temperature profiles, and nucleation conditions to identify optimal purification parameters [28]. Modern approaches incorporate statistical design of experiments and automated screening platforms to rapidly identify conditions that maximize both purity and recovery yield [28]. These methods have achieved purities of 95-99% with recovery yields of 70-90%, making them particularly attractive for industrial implementation.